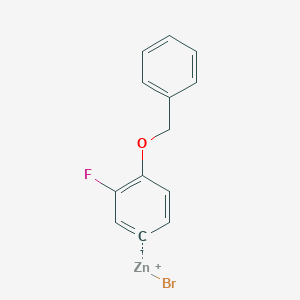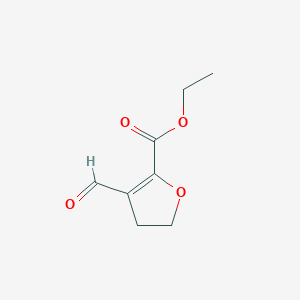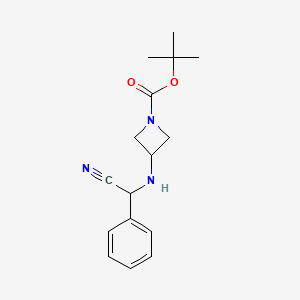
(9H-Fluoren-9-yl)methyl ((R)-1-(((R)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its intricate structure, which includes multiple functional groups such as carbamates, ureas, and silyl ethers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the fluorenylmethyl group, followed by the introduction of the tert-butyldimethylsilyl-protected phenylamine. Subsequent steps involve the formation of the urea and carbamate linkages under controlled conditions, such as the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for versatile reactivity, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate and urea linkages makes it useful for probing the activity of various enzymes and understanding their mechanisms of action.
Medicine
In medicine, (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has potential applications as a drug candidate or a drug delivery agent. Its complex structure allows for targeted interactions with biological molecules, which could be harnessed for therapeutic purposes.
Industry
In industry, this compound can be used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
- (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a versatile tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C39H53N5O6Si |
|---|---|
Poids moléculaire |
716.0 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34-/m1/s1 |
Clé InChI |
LHOVNDTUHPWXBU-KKLWWLSJSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)
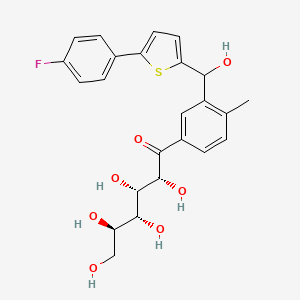
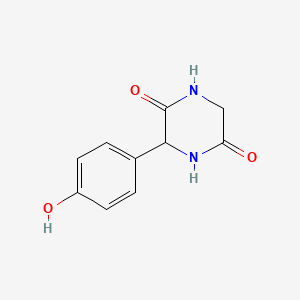
![(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
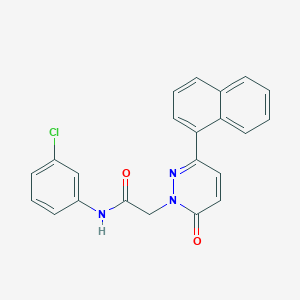

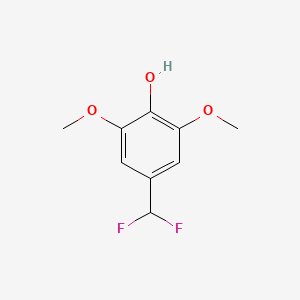
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
![6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14886194.png)

![I_a+/--D-Mannopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14886202.png)
